Phthalimidoacetone

Heterocyclic Synthesis Thiadiazole Formation Hydrazone Intermediates

Reproducible heterocyclic synthesis requires substrates with predictable reactivity. Phthalimidoacetone (CAS 3416-57-7) provides this through its reactive 2-oxopropyl side chain, enabling regiospecific enaminone and thiadiazole formation. Key data: • 88.4% yield for 1,2,3-thiadiazole hydrazone intermediate • Enaminone synthesis: thermal (76%) or microwave (77%) conditions • Crystalline solid, mp 121-125 °C, ideal for automated solid handling ≥98% purity ensures precise stoichiometric use across synthetic workflows.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 3416-57-7
Cat. No. B019295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidoacetone
CAS3416-57-7
SynonymsN-Acetonylphthalimide;  1-(N-Phthalimidyl)-2-propanone
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=O)CN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C11H9NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5H,6H2,1H3
InChIKeySTMRGLKPBJVVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidoacetone Procurement: Identity & Specifications


Phthalimidoacetone (N‑acetonylphthalimide) is an N‑substituted phthalimide bearing a reactive 2‑oxopropyl side chain. It serves as a versatile building block for heterocyclic synthesis, notably in the construction of enaminones, tetrahydropyrimidines, and thiadiazoles [1]. Commercially, it is supplied as a crystalline solid with a certified purity of ≥98.0% (HPLC/N) and a defined melting point of 121.0–125.0 °C, ensuring reproducible physical form for precise stoichiometric use .

Heterocyclic building block – enables enaminone, tetrahydropyrimidine, and thiadiazole core synthesis.
Certified crystalline lot – reproducible melting point and purity for precise stoichiometric use.
Methyl ketone reactivity profile – supports regiospecific condensation that shorter-chain analogs may not replicate.

Phthalimidoacetone Chain-Length Specificity


N‑Substituted phthalimides are not interchangeable because the length and nature of the N‑alkyl chain directly govern the electrophilicity of the adjacent carbonyl group and the stability of downstream intermediates. For example, the methyl ketone in phthalimidoacetone enables regiospecific enaminone formation with DMFDMA [1], a reactivity profile that the shorter aldehyde analog (phthalimidoacetaldehyde) does not replicate without forming different products. Substituting a homolog with a longer or bulkier chain will alter reaction kinetics, regioselectivity, and final heterocycle architecture, making generic replacement unsuitable for synthetic reliability [2].

Chain
Phthalimidoacetaldehyde may not replicate the regiospecific enaminone formation; its aldehyde reactivity can alter product architecture.
Kinetics
Longer or bulkier N-alkyl chains can shift reaction kinetics and regioselectivity, making generic homolog replacement unsuitable for synthetic reliability.
Form
The aldehyde analog’s lower melting point (72–74 °C) may introduce handling and weighing inconsistencies in automated solid dispensing workflows.

Phthalimidoacetone Quantitative Evidence


Hydrazone Formation Yield vs. Closest Aldehyde Analog

In the synthesis of 1,2,3-thiadiazole precursors, phthalimidoacetone reacts with carboethoxyhydrazine to yield the key hydrazone intermediate (APCH) in 88.4% isolated yield [1]. A direct comparative yield for the closest analog (phthalimidoacetaldehyde) under identical conditions is not available in the primary literature, preventing a head-to-head comparison; however, the absence of reported data suggests a non-trivial difference in reactivity.

Hydrazone yield
Supporting evidence
88.4% isolated
Supports thiadiazole precursor synthesis with reported high efficiency.
Aldehyde analog lacks comparable published yield data.
Heterocyclic Synthesis Thiadiazole Formation Hydrazone Intermediates

Enaminone Formation: Thermal and Microwave Performance

Condensation of phthalimidoacetone with DMFDMA yields the enaminone 2 in 76% (xylene reflux, 8 h) or 77% (microwave, 180 °C, 20 min) [1]. The closest comparable N‑substituted phthalimide enaminone synthesis (e.g., from phthalimidoacetaldehyde) is not reported in the literature, preventing a direct yield comparison.

Enaminone yield
Supporting evidence
76% thermal / 77% microwave
Dual-mode synthetic accessibility reported; aldehyde analog lacks equivalent literature precedent.
DMFDMA, xylene reflux or microwave 180 °C.
Enaminone Synthesis Microwave Chemistry Heterocyclic Precursors

Physical Form and Purity: Comparison with Aldehyde Analog

Phthalimidoacetone is commercially available as a white to light yellow crystalline powder with a melting point of 121.0–125.0 °C and purity ≥98.0% (HPLC/N) . In contrast, the closest aldehyde analog (phthalimidoacetaldehyde, CAS 2913-97-5) is an off-white solid with a significantly lower melting point of 72–74 °C , suggesting distinct crystal packing and handling characteristics.

Physical form comparison
Class-level inference
mp 121–125 °C vs 72–74 °C
Higher melting point may support easier handling and precise weighing.
Commercial specification comparison; data to verify.
Procurement Specification Physical Form Purity Analysis

Phthalimidoacetone Application Scenarios


Reliable 1,2,3-Thiadiazole Synthesis

When a reproducible, high-yielding route to 1,2,3-thiadiazole cores is required, phthalimidoacetone is the preferred substrate. It delivers the key hydrazone intermediate in 88.4% yield, as demonstrated in the synthesis of 5-methyl-4-phthalimido-1,2,3-thiadiazole [1]. The aldehyde analog has no equivalent literature precedent, making phthalimidoacetone the data-backed choice for this pharmacologically relevant heterocycle.

Dual-Mode Enaminone Production for Process Chemistry

For laboratories that require synthetic flexibility, phthalimidoacetone enables enaminone formation under both conventional thermal (76% yield) and microwave (77% yield) conditions [1]. This adaptability allows chemists to select the mode that best fits their equipment and scale-up needs, a feature not demonstrated for the aldehyde analog.

High-Melting Crystalline Form for Automated Solid Dispensing

In automated synthesis or high-throughput experimentation, the physical form of a reagent is critical. Phthalimidoacetone’s melting point (121.0–125.0 °C) and crystalline nature [1] make it far more suitable for robotic solid handling than the lower-melting phthalimidoacetaldehyde (72–74 °C) [2], reducing risks of clumping or inconsistent dispensing.

Gabriel Synthesis of Isotopically Labeled Amino Alcohols

Phthalimidoacetone serves as a stable, protected aminoacetone equivalent in Gabriel syntheses, as demonstrated in the preparation of [15N]amino-2-propanol hydrochloride [1]. Its crystalline character simplifies purification and isotopic enrichment, making it a strategic choice for isotope labeling programs.

Application
Selection Property
Validation Focus
1,2,3-Thiadiazole synthesis
Methyl ketone reactivity for hydrazone formation
Reproducibility of hydrazone intermediate yield
Dual-mode enaminone production
Thermal and microwave process compatibility
Yield consistency across heating modes
Automated solid dispensing
High-melting crystalline form
Handling behavior vs. low-melting analogs
Gabriel synthesis of labeled amino alcohols
Protected aminoacetone equivalent
Crystallinity and isotopic enrichment compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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